4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.
Functionalization: The core structure is then functionalized to introduce the methoxycarbonyl and carboxylic acid groups.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring the use of catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the functional groups.
Substitution: The methoxycarbonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylcubanecarboxylic acid: This compound has a similar methoxycarbonyl group but a different core structure.
Monomethyl Hydrogen Bicyclo[2.2.2]octane-1,4-dicarboxylate: Another compound with a bicyclo[2.2.2]octane core but different functional groups.
Uniqueness
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-methoxycarbonyl-3-oxobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-16-9(15)11-4-2-10(3-5-11,8(13)14)6-7(11)12/h2-6H2,1H3,(H,13,14) |
InChI Key |
NQIRZDLSDGQKON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.